1-(5-Ethoxyoxazol-2-yl)ethanol
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Overview
Description
1-(5-Ethoxyoxazol-2-yl)ethanol is an organic compound that features an oxazole ring substituted with an ethoxy group and an ethanol moiety The oxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Ethoxyoxazol-2-yl)ethanol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the van Leusen oxazole synthesis is a notable method that utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction typically involves the cycloaddition of TosMIC with aldehydes or imines, followed by subsequent functional group modifications to introduce the ethoxy and ethanol moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethoxyoxazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield an aldehyde or ketone, while reduction of the oxazole ring can produce various reduced derivatives.
Scientific Research Applications
1-(5-Ethoxyoxazol-2-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-(5-Ethoxyoxazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity. The ethanol moiety may also contribute to the compound’s solubility and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-(5-Methoxyoxazol-2-yl)ethanol: Similar structure but with a methoxy group instead of an ethoxy group.
1-(5-Ethoxyoxazol-2-yl)methanol: Similar structure but with a methanol moiety instead of ethanol.
1-(5-Ethoxyoxazol-2-yl)propane: Similar structure but with a propane moiety instead of ethanol.
Uniqueness
1-(5-Ethoxyoxazol-2-yl)ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1-(5-ethoxy-1,3-oxazol-2-yl)ethanol |
InChI |
InChI=1S/C7H11NO3/c1-3-10-6-4-8-7(11-6)5(2)9/h4-5,9H,3H2,1-2H3 |
InChI Key |
AWKQRKKSCYEXOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(O1)C(C)O |
Origin of Product |
United States |
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